molecular formula C10H13Cl2N3O B13773588 4(3H)-Quinazolinone, 3-((methylamino)methyl)-, dihydrochloride CAS No. 75159-38-5

4(3H)-Quinazolinone, 3-((methylamino)methyl)-, dihydrochloride

Cat. No.: B13773588
CAS No.: 75159-38-5
M. Wt: 262.13 g/mol
InChI Key: VQMXPKIJBSQXBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4(3H)-Quinazolinone, 3-((methylamino)methyl)-, dihydrochloride is a chemical compound that belongs to the quinazolinone family Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 3-((methylamino)methyl)-, dihydrochloride typically involves the reaction of 2-aminobenzamide with formaldehyde and methylamine. The reaction proceeds through a cyclization process to form the quinazolinone core. The dihydrochloride salt is then obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-((methylamino)methyl)-, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinones.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the quinazolinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can have different biological and chemical properties.

Scientific Research Applications

4(3H)-Quinazolinone, 3-((methylamino)methyl)-, dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-((methylamino)methyl)-, dihydrochloride involves its interaction with specific molecular targets in biological systems. It can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone: The parent compound with a similar core structure.

    Dihydroquinazolinone: A reduced form of quinazolinone.

    Methylquinazolinone: A methylated derivative of quinazolinone.

Uniqueness

4(3H)-Quinazolinone, 3-((methylamino)methyl)-, dihydrochloride is unique due to the presence of the methylamino group, which can enhance its biological activity and chemical reactivity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

75159-38-5

Molecular Formula

C10H13Cl2N3O

Molecular Weight

262.13 g/mol

IUPAC Name

3-(methylaminomethyl)quinazolin-4-one;dihydrochloride

InChI

InChI=1S/C10H11N3O.2ClH/c1-11-6-13-7-12-9-5-3-2-4-8(9)10(13)14;;/h2-5,7,11H,6H2,1H3;2*1H

InChI Key

VQMXPKIJBSQXBW-UHFFFAOYSA-N

Canonical SMILES

CNCN1C=NC2=CC=CC=C2C1=O.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.